Verrucosin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Verrucosin can be synthesized through stereoselective synthesis of tetra-substituted tetrahydrofuran lignans . The synthesis involves the use of specific reagents and conditions to achieve the desired stereochemistry. For example, the synthesis of this compound and related compounds often involves the use of acridine orange and other reagents to test the activity of ion homeostasis disruption .
Industrial Production Methods
These methods may include the use of various chromatography techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Verrucosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the use of Grignard reagents such as ethyl magnesium bromide is common in the synthesis of diacylglycerols, which are related to this compound .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are often tested for their cytotoxic and antimicrobial properties .
Scientific Research Applications
Verrucosin has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the structure-activity relationship of lignans.
Medicine: The cytotoxic properties of this compound make it a potential candidate for developing anticancer therapies.
Industry: this compound and its derivatives are used in the development of antimicrobial and antifungal agents.
Mechanism of Action
The mechanism of action of verrucosin involves its ability to disrupt cellular ion homeostasis. This disruption is achieved through ionophore-like activity, which affects the transport of ions across cell membranes . This compound targets specific ion transport systems, leading to changes in cellular ion concentrations and ultimately inducing cytotoxic effects .
Comparison with Similar Compounds
Verrucosin is unique among lignans due to its specific stereochemistry and biological activity. Similar compounds include:
Virgatusin: Another lignan with antimicrobial and antifungal activity.
Pinoresinol: A related epoxylignan found in vegetables and fruits.
Lariciresinol: Another epoxylignan with similar structural features and biological properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(2S,3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m0/s1 |
InChI Key |
GMXMKSFJQLFOSO-HKKFXGGESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
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